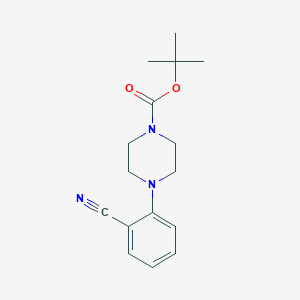

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBLJCXZXMUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593357 | |

| Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179250-25-0 | |

| Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves the displacement of a halogen atom on an aromatic ring by the nitrogen of a Boc-protected piperazine. The reaction proceeds via a two-step process: Boc protection of piperazine followed by nucleophilic substitution.

Step 1: Boc Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl piperazine-1-carboxylate.

-

Reagents : Boc anhydride, triethylamine (TEA).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : 0–25°C, 4–6 hours.

-

Yield : >90%.

Step 2: Substitution with 2-Cyanophenyl Group

The Boc-protected piperazine reacts with 2-fluoro-4-cyanobenzene or 2-chloro-4-cyanobenzene under basic conditions.

-

Reagents : 2-Chloro-4-cyanobenzene, potassium carbonate (K₂CO₃).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Conditions : 80–100°C, 12–24 hours.

-

Yield : 60–75%.

Optimization Insights

-

Base Selection : K₂CO₃ outperforms NaHCO₃ due to stronger basicity, enhancing nucleophilicity.

-

Solvent Effects : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing transition states.

Buchwald-Hartwig Amination

Reaction Overview

This palladium-catalyzed cross-coupling method enables direct attachment of the 2-cyanophenyl group to the piperazine ring.

Single-Step Synthesis

-

Catalyst System : Palladium acetate (Pd(OAc)₂) with Xantphos ligand.

-

Base : Cesium carbonate (Cs₂CO₃).

-

Solvent : Toluene or dioxane.

-

Conditions : 100–110°C, 8–12 hours under inert atmosphere.

-

Yield : 70–85%.

Advantages

-

Tolerates electron-withdrawing groups (e.g., cyano) on the aryl halide.

-

Reduced side reactions compared to nucleophilic substitution.

Ullmann-Type Coupling

Reaction Overview

Copper-catalyzed coupling offers a cost-effective alternative to palladium-based methods, though it requires higher temperatures.

Procedure

Limitations

-

Prolonged reaction times increase risk of Boc group decomposition.

-

Lower yields compared to Buchwald-Hartwig amination.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis.

Protocol

Key Benefits

-

10-fold reduction in reaction time.

-

Enhanced reproducibility due to uniform heating.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nucleophilic Substitution | None | DMF | 80°C | 24 h | 60–75% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110°C | 12 h | 70–85% |

| Ullmann Coupling | CuI/Phenanthroline | DMSO | 130°C | 36 h | 50–65% |

| Microwave-Assisted | Pd(OAc)₂/BINAP | DMF | 150°C | 0.75 h | 80–90% |

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

-

¹H NMR : Boc tert-butyl singlet at δ 1.44 ppm; piperazine protons at δ 3.4–3.6 ppm.

-

IR Spectroscopy : C≡N stretch at 2230 cm⁻¹; Boc C=O at 1695 cm⁻¹.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : Minimize decomposition risks for heat-sensitive intermediates.

-

Solvent Recycling : DMF recovery via distillation reduces costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The cyano group and tert-butyl group also play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further functionalization, while the tert-butyl group provides steric hindrance, influencing its interaction with molecular targets .

Biological Activity

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a piperazine derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered interest due to its ability to interact with various biological targets, particularly in the context of neurological and oncological therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.35 g/mol. The compound features a piperazine ring , a tert-butyl group , and a cyano-substituted phenyl moiety , which contribute to its pharmacological properties.

The mechanism of action primarily involves the interaction of the compound with specific molecular targets, such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing effective binding to these targets. The cyano group enhances the binding affinity, while the tert-butyl group may influence the compound's lipophilicity and overall pharmacokinetics.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For example, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 in treated cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.2 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 12.8 | Inhibition of proliferation |

Neurological Effects

The compound has also been investigated for its potential effects on neurotransmitter systems. Preliminary studies suggest that it may act as a partial agonist at serotonin receptors, which could explain its anxiolytic effects observed in animal models. This property positions it as a candidate for treating mood disorders.

Case Studies and Research Findings

- Anticancer Efficacy : A study involving xenograft models showed that administration of this compound led to significant tumor growth inhibition compared to controls, confirming its potential as an anticancer agent .

- Neuropharmacological Studies : In behavioral assays, rats treated with the compound displayed reduced anxiety-like behaviors, supporting its role in modulating serotonin pathways.

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, demonstrating a dose-dependent inhibition pattern that suggests potential therapeutic applications in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate | Different cyanobenzyl substitution | |

| Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | Contains an amino group enhancing bioactivity | |

| Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | Bromine substitution alters reactivity |

Q & A

How can the synthesis of Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate be optimized for high yield and purity?

Category : Basic Research Question

Answer :

Synthesis optimization requires multi-step protocols under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with 2-cyanophenyl electrophiles (e.g., bromides or chlorides) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCHM) under inert atmospheres to prevent oxidation .

- Catalyst selection : Use of bases such as triethylamine or DBU to facilitate deprotonation and improve reaction kinetics .

- Purification : Automated flash column chromatography (5–20% ethyl acetate in DCM) ensures high purity, while HPLC monitoring confirms reaction completion .

- Yield optimization : Adjusting reaction time (typically 12–24 hours) and temperature (0°C to room temperature) to balance reactivity and byproduct formation .

What analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Category : Basic Research Question

Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy resolves the piperazine ring conformation, tert-butyl group integration, and cyanophenyl substituent position. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% typical) and identifies impurities .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (301.4 g/mol) and detects fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous 3D structural validation .

What strategies are recommended for resolving contradictory pharmacological data in studies involving this compound?

Category : Advanced Research Question

Answer :

Contradictions in bioactivity data (e.g., varying IC₅₀ values) can arise from differences in assay conditions or compound stability. Mitigation strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Stability Studies : Monitor compound degradation via LC-MS under physiological conditions (e.g., 37°C in PBS) to assess half-life and active metabolite formation .

- Dose-Response Redundancy : Validate results across multiple assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, helping reconcile discrepancies between in vitro and in silico results .

How can the cyanophenyl moiety be modified to explore structure-activity relationships (SAR) in drug discovery?

Category : Advanced Research Question

Answer :

SAR studies often involve:

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., fluorine at the 3-position) to enhance metabolic stability .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to add aryl/heteroaryl groups, altering steric and electronic properties .

- Reductive Amination : Modify the piperazine ring with alkyl/aryl groups to probe steric effects on target binding .

- Bioisosteric Replacement : Substitute the cyanophenyl group with isosteres (e.g., pyridyl or thiophene) to improve solubility or affinity .

Reaction progress is tracked via TLC and LC-MS, with purified analogs screened in target-specific assays (e.g., kinase inhibition) .

What experimental designs are optimal for assessing its potential as a CNS drug candidate?

Category : Advanced Research Question

Answer :

Key steps include:

- Blood-Brain Barrier (BBB) Penetration : LogP calculations (target ~2–5) and PAMPA-BBB assays predict permeability .

- In Vitro Neuroactivity : Primary neuronal cultures or SH-SY5Y cells treated with the compound (1–100 µM) to assess cytotoxicity (via MTT assay) and modulation of neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₁ₐ) .

- In Vivo Pharmacokinetics : Rodent studies with IV/PO administration to determine bioavailability, half-life, and brain-to-plasma ratios via LC-MS/MS .

- Metabolite Identification : Liver microsome incubations with NADPH cofactor to identify major metabolites (e.g., tert-butyl deprotection or cyanophenyl oxidation) .

How can computational methods enhance the understanding of its interaction with biological targets?

Category : Advanced Research Question

Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (50–100 ns) model binding stability with targets like serotonin receptors, highlighting key hydrogen bonds (e.g., piperazine N-H with Glu/Asp residues) .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., replacing cyanophenyl with CF₃) .

- Pharmacophore Modeling : MOE or Schrödinger tools identify essential features (e.g., aromatic ring, hydrogen bond acceptor) for target engagement .

- ADMET Prediction : SwissADME or pkCSM predicts absorption, toxicity, and CYP450 interactions to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.